(3E)-N-(4-bromophenyl)-3-(2-{[(2-methoxyethyl)amino](oxo)acetyl}hydrazinylidene)butanamide
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Overview
Description
(3E)-N-(4-BROMOPHENYL)-3-({[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE is a synthetic organic compound characterized by its complex structure, which includes a bromophenyl group, a methoxyethyl carbamoyl group, and a formamido-imino butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-N-(4-BROMOPHENYL)-3-({[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Bromophenyl Intermediate: Starting with a bromobenzene derivative, the bromophenyl group is introduced through electrophilic aromatic substitution.
Introduction of the Methoxyethyl Carbamoyl Group: This step involves the reaction of the bromophenyl intermediate with a methoxyethyl isocyanate under controlled conditions to form the carbamoyl group.
Formation of the Formamido-Imino Butanamide Backbone: The final step involves the reaction of the intermediate with a suitable formamide derivative to form the butanamide backbone.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted phenyl derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as a pharmaceutical intermediate.
- Potential applications in drug design and development due to its unique structural features.
Industry:
- Potential use in the development of advanced materials, such as polymers or coatings, due to its functional groups.
Mechanism of Action
The mechanism of action of (3E)-N-(4-BROMOPHENYL)-3-({[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl group and the imino functionality suggests potential interactions with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
(3E)-N-(4-CHLOROPHENYL)-3-({[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE: Similar structure but with a chlorine atom instead of bromine.
(3E)-N-(4-FLUOROPHENYL)-3-({[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE: Similar structure but with a fluorine atom instead of bromine.
Uniqueness:
- The presence of the bromine atom in (3E)-N-(4-BROMOPHENYL)-3-({[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE may confer unique reactivity and biological activity compared to its chloro- and fluoro- analogs.
- The specific combination of functional groups in this compound provides distinct chemical and physical properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H19BrN4O4 |
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Molecular Weight |
399.24 g/mol |
IUPAC Name |
N'-[(E)-[4-(4-bromoanilino)-4-oxobutan-2-ylidene]amino]-N-(2-methoxyethyl)oxamide |
InChI |
InChI=1S/C15H19BrN4O4/c1-10(19-20-15(23)14(22)17-7-8-24-2)9-13(21)18-12-5-3-11(16)4-6-12/h3-6H,7-9H2,1-2H3,(H,17,22)(H,18,21)(H,20,23)/b19-10+ |
InChI Key |
YLSOOQJUTVBJTM-VXLYETTFSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C(=O)NCCOC)/CC(=O)NC1=CC=C(C=C1)Br |
Canonical SMILES |
CC(=NNC(=O)C(=O)NCCOC)CC(=O)NC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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